3-(Isobutyrylamino)-4-methylbenzoic acid
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Overview
Description
3-(Isobutyrylamino)-4-methylbenzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring an isobutyrylamino group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-amino-4-methylbenzoic acid is acylated with isobutyryl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutyrylamino)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isobutyrylamino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(Isobutyrylamino)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Isobutyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The isobutyrylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isobutyrylamino)-3-phenyl-propionic acid
- 3-(4-Chloro-phenyl)-3-isobutyrylamino-propionic acid
- 3-(2,2-Dimethyl-propionylamino)-3-phenyl-propionic acid
Uniqueness
3-(Isobutyrylamino)-4-methylbenzoic acid is unique due to the presence of both an isobutyrylamino group and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-methyl-3-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNJBNSCALFBTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588182 |
Source
|
Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-46-9 |
Source
|
Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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